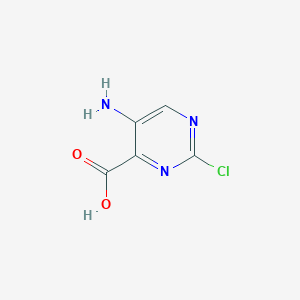

5-Amino-2-chloropyrimidine-4-carboxylic acid

Vue d'ensemble

Description

5-Amino-2-chloropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cocrystal Formation and Characterization

5-Amino-2-chloropyrimidine-4-carboxylic acid plays a role in the formation of cocrystals with various carboxylic acids. These cocrystals are characterized by single-crystal X-ray diffraction, showcasing the potential for hydrogen bonding and molecular recognition processes in biological and pharmaceutical applications. This is evident in the work by Rajam et al. (2018), which details the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with different carboxylic acids (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Synthesis of Pyrimidine Derivatives

Research by Grant, Seemann, and Winthrop (1956) describes the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including 5-amino derivatives. This synthesis highlights the versatility of pyrimidine derivatives in various chemical reactions and potential applications in medicinal chemistry (Grant, Seemann, & Winthrop, 1956).

Facile Synthetic Approaches

Blyumin, Neunhoeffer, and Volovenko (2007) developed a facile synthetic approach to 2-amino-5-halogen-pyrimidine-4-carboxylic acids, demonstrating the potential for efficient and scalable synthesis of these compounds. This research opens avenues for the synthesis of diverse pyrimidine derivatives for use in scientific research (Blyumin, Neunhoeffer, & Volovenko, 2007).

Pharmaceutical Research

In the field of pharmaceutical research, this compound derivatives are used in the synthesis of compounds with potential therapeutic applications. Vince and Hua (1990) synthesized a compound with significant anti-HIV activity, showcasing the relevance of pyrimidine derivatives in the development of antiviral drugs (Vince & Hua, 1990).

Crystallographic Studies

Crystallographic studies of pyrimidine derivatives, such as those conducted by Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017), provide insights into the structural aspects of these compounds. Understanding the crystalline forms and hydrogen bonding patterns of pyrimidine derivatives is crucial for their application in drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Mécanisme D'action

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for “5-Amino-2-chloropyrimidine-4-carboxylic acid” are not mentioned in the search results, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “this compound” and similar compounds may have potential applications in the treatment of inflammatory conditions.

Propriétés

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)

![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)